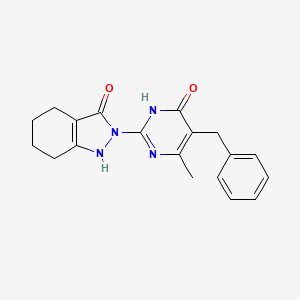

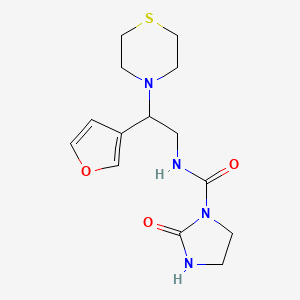

![molecular formula C12H14ClNO3 B2812687 Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate CAS No. 106109-98-2](/img/structure/B2812687.png)

Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity Screening

A study by Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate, to investigate their cytotoxicity, anti-inflammatory, and antibacterial activities. Although the compounds demonstrated low cytotoxicity and lacked antibacterial and anti-inflammatory activity at tested concentrations, these characteristics could be advantageous for their potential incorporation into prodrugs (Yancheva et al., 2015).

Synthesis of Amino Acid Ester Isocyanates

Tsai et al. (2003) reported on the synthesis of amino acid ester isocyanates, including Methyl (S)-2-isocyanato-3-phenylpropanoate. The research focused on the esterification and acylation processes, providing valuable insights into the preparation of amino acid ester isocyanates, which are critical intermediates for pharmaceuticals and agrochemicals (Tsai et al., 2003).

Enzymatic Resolution of β-Amino Methyl Esters

A study conducted by Escalante (2008) explored the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives. This research highlighted the use of lipase B from Candida antarctica for the resolution of these compounds, achieving high conversion rates and yielding optically pure enantiomers. This method provides a green and efficient approach to obtaining chiral amino acid derivatives, which are valuable in medicinal chemistry (Escalante, 2008).

Antitumor Activities

Wang Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate and evaluated its antitumor activities. The study indicated that the compounds exhibited some degree of antitumor effects in vitro, suggesting potential applications in cancer research (Wang Yuan-chao, 2011).

Mechanism of Action

Target of Action

The primary targets of Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

As a biochemical used in proteomics research

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate are not well-studied. Its impact on bioavailability is therefore unknown. The compound’s molecular weight is 255.7 , which may influence its pharmacokinetic properties.

properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAFKBZLGNLNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)

![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)

![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2812615.png)

![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2812618.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)